2,7-Dinitrofluorene

描述

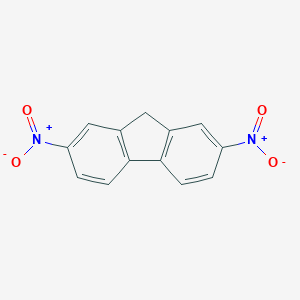

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,7-dinitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZCVUBSTYOFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075253 | |

| Record name | 9H-Fluorene, 2,7-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2,7-Dinitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000019 [mmHg] | |

| Record name | 2,7-Dinitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5405-53-8 | |

| Record name | 2,7-Dinitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dinitrofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DINITROFLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 2,7-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dinitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Dinitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67MT7ZUY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2,7-Dinitrofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dinitrofluorene, a key intermediate in the development of various organic compounds, including potent hepatitis C virus inhibitors and specialized dyes.[1] This document details the experimental protocols for its preparation and outlines the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct nitration of fluorene. This electrophilic aromatic substitution reaction introduces two nitro groups onto the fluorene backbone, predominantly at the 2 and 7 positions. The procedure described below is based on established laboratory methods.[2]

Experimental Protocol: Nitration of Fluorene

Materials:

-

Fluorene (10 g, 0.06 mol)

-

Glacial Acetic Acid (50 mL)

-

Fuming Nitric Acid (50 mL)

-

Chloroform (150 mL)

-

Hexane (100 mL)

-

Magnesium Sulfate

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid is added to a three-neck round-bottom flask equipped with a mechanical stirrer. The mixture is stirred at 0-5 °C for 30 minutes.[2]

-

While maintaining the low temperature and continuous stirring, 50 mL of fuming nitric acid is added dropwise over a period of 45 minutes.[2]

-

After the addition of nitric acid, the reaction temperature is allowed to rise to 65 °C. The mixture is then cooled to room temperature and left to stand overnight, during which an orange precipitate forms.[2]

-

The reaction mixture is poured into 500 mL of an ice/water mixture and stirred for 1 hour.[2]

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.[2]

-

The crude product is dissolved in 150 mL of chloroform. The organic layer is washed several times with water and brine, then dried over anhydrous magnesium sulfate.[2]

-

The chloroform is removed under reduced pressure using a rotary evaporator to yield an orange viscous phase.[2]

-

The residue is dissolved in 100 mL of hexane and cooled in an ice-water bath to induce crystallization.[2]

-

The resulting yellow precipitate of this compound is collected by filtration, washed with cold hexane, and dried.

The reported yield for this procedure is approximately 79%.[2]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Yellow powder | [3] |

| Molecular Formula | C₁₃H₈N₂O₄ | |

| Molecular Weight | 256.21 g/mol | |

| Melting Point | 295-300 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The following tables summarize the key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

| Parameter | Value (ppm) | Reference |

| δ (DMSO-d6) | 8.460 (d, J=2.10 Hz) | [4] |

| 8.280 (d, J=8.30 Hz) | [4] | |

| 8.245 (dd, J=8.30, 2.10 Hz) | [4] | |

| 4.225 (s) | [4] |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Technique | Source of Spectrum | Reference |

| FTIR (KBr-Pellet) | Wiley-VCH GmbH | [3] |

| ATR-IR | Bio-Rad Laboratories, Inc. | [3] |

Key expected absorptions include those for the C-H stretching of the aromatic rings, the C=C stretching of the aromatic system, and the symmetric and asymmetric stretching of the nitro groups (NO₂).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

| m/z Value | Interpretation | Reference |

| 256 | Molecular Ion [M]⁺ | [3] |

| 164 | Major Fragment | [3] |

| 163 | Major Fragment | [3] |

Applications in Research and Development

This compound serves as a versatile starting material in organic synthesis. Notably, it is a precursor for the synthesis of 2,7-diaminofluorene through the reduction of its nitro groups.[2][6] 2,7-Diaminofluorene and its derivatives are of significant interest in medicinal chemistry and materials science. For instance, they form the core structure of novel prolinamide derivatives that have shown potent inhibitory activity against the hepatitis C virus NS5A protein.[1] Furthermore, derivatives of this compound are utilized in the creation of symmetric anionic polymethine dyes.[1]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound, equipping researchers and professionals with the necessary information for its preparation and analysis in a laboratory setting.

References

- 1. CCCLV.—Nitration of fluorene. 2 : 5-Dinitrofluorene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. chemmethod.com [chemmethod.com]

- 3. This compound | C13H8N2O4 | CID 21502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(5405-53-8) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,7-Dinitrofluorene (CAS No. 5405-53-8)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 2,7-Dinitrofluorene (CAS No. 5405-53-8), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and oncological research. It is recognized as a potent environmental mutagen and carcinogen, particularly for the mammary gland in animal models. This guide covers its physicochemical properties, toxicological profile, metabolic activation pathway, and relevant experimental protocols. The primary mechanism of its carcinogenicity involves metabolic nitroreduction to reactive intermediates that form DNA adducts, leading to genotoxicity.

Physicochemical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5405-53-8 | |

| Molecular Formula | C₁₃H₈N₂O₄ | |

| Molecular Weight | 256.21 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 330-334 °C | |

| Boiling Point | 399.45 °C (estimated) | |

| Solubility | Insoluble in ethanol; soluble in hot acetic acid | |

| Density | 1.3298 g/cm³ (estimated) | |

| IUPAC Name | 2,7-dinitro-9H-fluorene | [1] |

Toxicological Profile

The toxicity of this compound is primarily associated with its carcinogenic and mutagenic potential. It is classified as a suspected human carcinogen.

| Toxicological Endpoint | Description | Reference(s) |

| Carcinogenicity | GHS Category 2: Suspected of causing cancer. It is a potent mammary gland carcinogen in female Sprague-Dawley rats. | [1][2] |

| Genotoxicity/Mutagenicity | Genotoxic. Forms DNA adducts following metabolic activation. Complex mixtures of nitro-PAHs are potent mutagens. | [2] |

| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed. Specific LD₅₀ value is not readily available in the reviewed literature. | [2] |

| Irritation | May cause irritation to the mucous membranes and upper respiratory system. | [2] |

| Teratogenicity | Suspected teratogen. | [2] |

Metabolic Activation and Mechanism of Carcinogenicity

The carcinogenicity of this compound is not due to the parent compound itself but rather to its metabolic activation into a reactive electrophile that can covalently bind to DNA. This process is a critical signaling pathway for its toxicological effects.

The key steps are:

-

Nitroreduction: One of the nitro groups undergoes enzymatic reduction to form a nitroso intermediate, which is further reduced to an N-hydroxy arylamine (N-hydroxy-2-amino-7-nitrofluorene).

-

Esterification: The N-hydroxy arylamine is activated, primarily through acetyl CoA-dependent O-acetylation, to form a highly reactive N-acetoxy arylamine ester.

-

DNA Adduct Formation: This unstable ester spontaneously breaks down to form a nitrenium ion, which is a powerful electrophile. It readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming covalent DNA adducts such as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.

These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Protocols

Synthesis of 2,7-Diaminofluorene (Reduction of this compound)

This compound is a common starting material for the synthesis of 2,7-Diaminofluorene, a valuable building block.

Methodology:

-

Reagents: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), hydrochloric acid (HCl), or Palladium on carbon (Pd/C) and hydrogen gas (H₂), with solvents like acetic acid or a THF/Methanol mixture.

-

Procedure (using SnCl₂):

-

Suspend this compound in a mixture of acetic acid and concentrated HCl.

-

Heat the mixture (e.g., to 65°C).

-

Add a solution of stannous chloride dihydrate in concentrated HCl portion-wise while maintaining the temperature.

-

After the addition is complete, continue stirring for several hours (e.g., 5 hours) at the elevated temperature.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the crude 2,7-Diaminofluorene, wash with water, and dry.

-

Recrystallize from a suitable solvent for purification.

-

Caption: Experimental workflow for the synthesis of 2,7-Diaminofluorene from this compound.

In Vivo Carcinogenicity Assessment

The potent carcinogenicity of this compound has been demonstrated in rodent models.

Methodology (based on rat mammary gland model):

-

Animal Model: Female Sprague-Dawley rats.

-

Acclimatization: Animals are acclimatized for a week before the study begins.

-

Dosing:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., dimethyl sulfoxide - DMSO).

-

Administer the compound via various routes to test different exposures, such as direct intramammary injection, intraperitoneal (i.p.) injection, or mixed with feed for oral administration.

-

Include a vehicle control group that receives only the solvent.

-

-

Monitoring:

-

Palpate the animals regularly (e.g., weekly) to monitor for tumor development.

-

Record the latency, incidence, and multiplicity of tumors.

-

Monitor animal body weight and general health throughout the study.

-

-

Endpoint:

-

The study is terminated at a predefined time point (e.g., 82 weeks) or when tumors reach a certain size.

-

Perform a full necropsy. Tumors and major organs are collected.

-

Fix tissues in formalin for histopathological analysis to confirm tumor type (benign vs. malignant).

-

Analysis of DNA Adducts

Identifying and quantifying DNA adducts is key to understanding the genotoxic mechanism.

Methodology (³²P-Postlabeling and HPLC-MS):

-

DNA Isolation: Isolate DNA from the target tissue (e.g., mammary gland) of animals exposed to this compound.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxyribonucleoside 3'-monophosphates.

-

³²P-Postlabeling:

-

Enrich the adducted nucleotides from the normal nucleotides.

-

Label the adducted nucleotides with ³²P-ATP and T4 polynucleotide kinase.

-

Separate the radiolabeled adducts using thin-layer chromatography (TLC).

-

Quantify by measuring the radioactivity of the adduct spots.

-

-

HPLC-ESI-MS/MS Analysis:

-

For structural confirmation, hydrolyze DNA and separate the adducts using High-Performance Liquid Chromatography (HPLC).

-

Analyze the collected fractions using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to determine the precise mass and fragmentation pattern of the adduct, confirming its structure as N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.

-

Caption: Logical relationship from exposure to this compound to carcinogenesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.

-

Handling: Avoid creating dust. This product should only be handled by personnel trained in the safe management of hazardous chemicals.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

References

Pioneering Steps in Aromatic Chemistry: The Early Discovery of 2,7-Dinitrofluorene

An in-depth exploration of the foundational studies that first identified and characterized 2,7-Dinitrofluorene, offering insights into the nascent stages of aromatic compound synthesis and analysis for researchers, scientists, and drug development professionals.

The initial synthesis and characterization of this compound, a significant derivative of fluorene, marks a notable entry in the annals of organic chemistry. While the precise seminal publication detailing its very first discovery remains elusive in readily available historical archives, a comprehensive review of early 20th-century chemical literature points towards the foundational work on the nitration of fluorene as the genesis of this compound. The exploration of dinitro derivatives of fluorene was a natural progression in the study of aromatic compounds, driven by a desire to understand the directing effects of substituents on the fluorene nucleus and to create novel molecules with potentially interesting properties.

The Genesis of this compound: Early Synthetic Approaches

The synthesis of this compound in the early 20th century was intrinsically linked to the broader investigation of electrophilic aromatic substitution on the fluorene molecule. The primary method for introducing nitro groups onto an aromatic ring was, and largely remains, direct nitration using a mixture of nitric acid and sulfuric acid. Early researchers meticulously studied the conditions required to control the extent and position of nitration on the fluorene backbone.

Prevailing Experimental Protocol:

The general approach to the synthesis of dinitrofluorene isomers, including the 2,7-isomer, would have involved the following key steps:

-

Preparation of the Nitrating Mixture: A carefully measured quantity of concentrated nitric acid was slowly added to an equal or greater volume of concentrated sulfuric acid, typically while cooling the mixture in an ice bath to dissipate the heat of mixing.

-

Nitration Reaction: Fluorene was dissolved in a suitable solvent, often glacial acetic acid or the nitrating mixture itself. The pre-cooled nitrating mixture was then added portion-wise to the fluorene solution, with constant stirring and careful temperature control. The reaction was typically allowed to proceed for a specific duration at a controlled temperature to favor the formation of the dinitro product.

-

Isolation and Purification: Upon completion, the reaction mixture was poured onto ice or into a large volume of cold water, causing the crude dinitrofluorene isomers to precipitate. The solid product was then collected by filtration, washed with water to remove residual acid, and subsequently purified. Early purification techniques would have relied heavily on fractional crystallization from various solvents, such as ethanol or acetic acid, to separate the different dinitrofluorene isomers.

Characterization in the Early 20th Century

The characterization of newly synthesized compounds in the early 20th century was a stark contrast to the sophisticated spectroscopic methods available today. The identity and purity of this compound would have been established through a combination of physical and chemical methods:

-

Melting Point Determination: A sharp and consistent melting point was a primary indicator of a pure compound. Researchers would have meticulously recorded the melting point of their purified this compound.

-

Elemental Analysis: Combustion analysis would have been performed to determine the empirical formula of the compound, ensuring it corresponded to C₁₃H₈N₂O₄.

-

Chemical Derivatization: The dinitro compound could be reduced to the corresponding diamine (2,7-diaminofluorene), which would have a distinct melting point and could be further characterized. This transformation would serve as chemical proof of the presence of the two nitro groups.

Quantitative Data from Early Studies

While the original publication with precise quantitative data from the very first synthesis is not readily accessible, subsequent and modern studies provide a clear picture of the expected outcomes. The following table summarizes typical data for the synthesis of this compound, compiled from various sources.

| Parameter | Value |

| Molecular Formula | C₁₃H₈N₂O₄ |

| Molecular Weight | 256.22 g/mol |

| Typical Yield | Variable, dependent on specific reaction conditions and purification efficiency. |

| Melting Point | Approximately 295-300 °C (decomposes) |

| Appearance | Yellowish needles or powder |

Logical Workflow of Early Discovery

The logical progression from the known starting material, fluorene, to the newly discovered this compound can be visualized as a straightforward experimental workflow.

This foundational work on the synthesis and characterization of this compound, while lacking the precision of modern techniques, laid the groundwork for future investigations into the chemistry and biological activity of this class of compounds. The early protocols, though seemingly rudimentary by today's standards, were a testament to the ingenuity and meticulousness of the pioneering chemists who first charted this area of aromatic chemistry.

Unveiling a Hidden Environmental Threat: A Technical Guide to the Sources, Occurrence, and Analysis of 2,7-Dinitrofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of growing concern due to its mutagenic and carcinogenic properties. Primarily originating from the incomplete combustion of fossil fuels, this compound is notably present in diesel engine exhaust. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for the detection and quantification of this compound. Detailed experimental protocols for sample collection, preparation, and analysis using advanced chromatographic techniques are presented to support researchers in assessing its environmental prevalence and potential risks.

Environmental Sources and Formation

The primary anthropogenic source of this compound is the incomplete combustion of organic materials, particularly from diesel engines. It is a recognized component of diesel exhaust particulates. The formation of nitro-PAHs like this compound can occur through two main pathways:

-

Direct Emission: Formed during the combustion process itself and emitted directly into the atmosphere.

-

Atmospheric Transformation: Formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides (NOx).

The logical relationship of its formation and distribution is illustrated in the following diagram.

An In-depth Technical Guide on the Mutagenic Mechanism of 2,7-Dinitrofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene (2,7-DNF), an environmental pollutant originating from incomplete combustion processes, is a potent mutagen and carcinogen. Its genotoxicity is not direct; rather, it is mediated through a complex series of metabolic activation steps primarily involving nitroreduction and subsequent esterification. This process leads to the formation of highly reactive intermediates that readily bind to cellular macromolecules, most notably DNA, to form adducts. These DNA adducts can disrupt the normal cellular processes of replication and transcription, ultimately leading to mutations and initiating carcinogenic events. This technical guide provides a comprehensive overview of the mechanism of action of 2,7-DNF as a mutagen, detailing its metabolic activation, the types of DNA adducts formed, and the cellular responses to the induced DNA damage. Experimental protocols for key assays used to characterize its mutagenicity are also provided, along with a summary of quantitative data to facilitate a deeper understanding of its genotoxic potential.

Metabolic Activation of this compound

The mutagenicity of this compound is contingent upon its metabolic conversion to reactive electrophilic species. This bioactivation is a multi-step process primarily involving reduction of one of the nitro groups, followed by an esterification reaction.[1][2][3]

Step 1: Nitroreduction

The initial and rate-limiting step in the activation of 2,7-DNF is the reduction of one of its nitro groups to form N-hydroxy-2-amino-7-nitrofluorene. This reaction is catalyzed by a variety of nitroreductase enzymes, which are present in both bacteria and mammalian tissues.[1][2] These enzymes can be oxygen-sensitive or -insensitive. Oxygen-insensitive nitroreductases, which are primarily responsible for the activation of dinitroaromatics, catalyze a two-electron reduction of the nitro group.[4]

Step 2: O-Esterification

The resulting N-hydroxy arylamine intermediate can, in some cases, be a direct-acting mutagen. However, its mutagenic potency is significantly enhanced through a second activation step: O-esterification. In this reaction, an acyl group is transferred to the hydroxylamine moiety, forming a highly reactive N-acetoxy arylamine ester.[1][2] This ester is unstable and readily dissociates to form a nitrenium ion, a potent electrophile that can attack nucleophilic sites on DNA. The most common form of O-esterification is O-acetylation, catalyzed by N,O-acetyltransferase (NAT) enzymes.[1]

The metabolic activation pathway is depicted in the following diagram:

DNA Adduct Formation

The ultimate carcinogenic and mutagenic effects of 2,7-DNF are mediated by the covalent binding of its reactive metabolites to DNA, forming DNA adducts. The primary targets for adduction are the nucleophilic centers on the DNA bases, particularly the C8 and N2 positions of guanine and the N6 position of adenine.

The major DNA adduct formed from 2,7-DNF is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF).[1] A deoxyadenosine adduct has also been identified as a minor product.[5] The formation of these bulky adducts distorts the DNA helix, which can interfere with DNA replication and transcription, leading to mutations.[6]

Mutagenicity and Genotoxicity

The formation of 2,7-DNF-DNA adducts is directly linked to its mutagenic activity. The presence of these adducts can lead to mispairing of bases during DNA replication, resulting in point mutations (base substitutions) and frameshift mutations.

Mutagenicity in Bacterial Systems (Ames Test)

2,7-DNF is a potent mutagen in the Salmonella typhimurium reverse mutation assay (Ames test), particularly in strains that are sensitive to frameshift mutagens, such as TA98.[7] Its mutagenicity is highly dependent on the presence of bacterial nitroreductase and acetyltransferase enzymes. In strains deficient in these enzymes (e.g., TA98NR, TA98/1,8-DNP6), the mutagenic activity of 2,7-DNF is significantly reduced, confirming the critical role of metabolic activation.[5]

Table 1: Mutagenicity of this compound in Salmonella typhimurium Strains

| Strain | Genotype | Metabolic Capability | Relative Mutagenicity of 2,7-DNF |

| TA98 | hisD3052, rfa, uvrB, pKM101 | Proficient in nitroreduction and acetylation | High |

| TA98NR | hisD3052, rfa, uvrB, pKM101 | Deficient in "classical" nitroreductase | Significantly Reduced |

| TA98/1,8-DNP6 | hisD3052, rfa, uvrB, pKM101 | Deficient in O-acetyltransferase | Significantly Reduced |

| YG1021 | TA98 derivative | High nitroreductase activity | Elevated |

| YG1024 | TA98 derivative | High O-acetyltransferase activity | Elevated |

Genotoxicity in Mammalian Systems

While extensive quantitative data on the mutagenicity of 2,7-DNF in mammalian cells is limited in publicly available literature, its carcinogenic properties in animal models strongly suggest its genotoxicity in eukaryotes.[8] Studies on related nitroaromatic compounds in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells (HPRT assay) and mouse lymphoma cells (TK assay), have demonstrated their mutagenic potential.[9][10] It is highly probable that 2,7-DNF would also induce mutations in these systems following appropriate metabolic activation.

Cellular Response to 2,7-DNF-Induced DNA Damage

The formation of bulky DNA adducts by 2,7-DNF triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. This DNA Damage Response (DDR) involves the activation of cell cycle checkpoints and the recruitment of DNA repair machinery.

DNA Damage Signaling

The presence of 2,7-DNF-DNA adducts can stall DNA replication forks, leading to the exposure of single-stranded DNA (ssDNA). This ssDNA is recognized by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which, in conjunction with its binding partner ATRIP, initiates a signaling cascade.[1][2] Activated ATR phosphorylates and activates the downstream checkpoint kinase Chk1.[1][2] This signaling pathway is central to the cellular response to bulky DNA adducts.

Cell Cycle Checkpoint Activation

The activation of the ATR-Chk1 pathway leads to the arrest of the cell cycle, typically at the G2/M transition.[11][12] This provides time for the cell to repair the DNA damage before entering mitosis, thus preventing the propagation of mutations to daughter cells. Activated Chk1 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of the cyclin-dependent kinases (CDKs) that drive mitotic entry.[13]

DNA Repair

The bulky adducts formed by 2,7-DNF are primarily repaired by the Nucleotide Excision Repair (NER) pathway. NER is a versatile DNA repair mechanism that recognizes and removes a wide range of helix-distorting lesions.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) - Plate Incorporation Method

This protocol is a generalized version for testing the mutagenicity of a chemical compound like 2,7-DNF.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, and their derivatives).

-

Nutrient broth.

-

Top agar (containing a trace amount of histidine and biotin).

-

Minimal glucose agar plates.

-

Test compound (2,7-DNF) dissolved in a suitable solvent (e.g., DMSO).

-

Positive and negative controls.

-

S9 metabolic activation mix (prepared from rat liver homogenate).

Procedure:

-

Bacterial Culture: Inoculate the desired Salmonella tester strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture with approximately 1-2 x 10⁹ cells/mL.

-

Preparation of Test Mixtures: In sterile test tubes, combine the following in order:

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test compound solution at various concentrations.

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).

-

-

Pre-incubation (optional but recommended for many compounds): Incubate the mixture at 37°C for 20-30 minutes.

-

Addition of Top Agar: Add 2 mL of molten top agar (kept at 45°C) to each tube.

-

Plating: Vortex the tubes briefly and pour the contents onto the surface of minimal glucose agar plates. Gently tilt and rotate the plates to ensure even distribution of the top agar.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying bulky DNA adducts.

Materials:

-

DNA sample (isolated from cells or tissues exposed to 2,7-DNF).

-

Micrococcal nuclease and spleen phosphodiesterase.

-

Nuclease P1.

-

T4 polynucleotide kinase.

-

[γ-32P]ATP.

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.

-

TLC developing solvents.

-

Phosphorimager or autoradiography film.

Procedure:

-

DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Selectively remove normal nucleotides by digestion with nuclease P1, which dephosphorylates 3'-mononucleotides of normal bases but not most bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P by incubating with T4 polynucleotide kinase and [γ-32P]ATP.

-

TLC Separation: Apply the labeled adduct mixture to a PEI-cellulose TLC plate and separate the adducts using a multi-directional chromatographic system with different solvent systems.

-

Detection and Quantification: Visualize the separated 32P-labeled adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Summary of Quantitative Data

The following tables summarize available quantitative data related to the mutagenicity of 2,7-DNF and its metabolic activation. It is important to note that direct kinetic data for the interaction of 2,7-DNF with specific nitroreductase and acetyltransferase enzymes are not widely available in the public literature. The data presented for enzyme kinetics are for representative enzymes and substrates of the same class.

Table 2: Representative Kinetic Parameters for Bacterial Nitroreductases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| E. coli NfsA | Nitrofurazone | 13 ± 1 | 10.3 ± 0.2 | 7.9 x 105 |

| E. coli NfsB | Nitrofurazone | 160 ± 10 | 12.3 ± 0.3 | 7.7 x 104 |

Data adapted from relevant literature on well-characterized bacterial nitroreductases. Specific data for 2,7-DNF is not available.

Table 3: Representative Kinetic Parameters for N,O-Acetyltransferase

| Enzyme Source | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg protein) |

| Hamster Liver Cytosol | N-hydroxy-2-aminofluorene | ~5 | ~10 |

Data adapted from studies on the acetylation of N-hydroxy arylamines. Specific data for N-hydroxy-2-amino-7-nitrofluorene is not available.

Conclusion

This compound is a potent indirect-acting mutagen that requires metabolic activation to exert its genotoxic effects. The key steps in its mechanism of action are nitroreduction to an N-hydroxy arylamine, followed by O-esterification to a highly reactive species that forms bulky DNA adducts. These adducts can lead to mutations and are likely the initiating events in its carcinogenicity. The cellular response to this damage involves the activation of the ATR-Chk1 signaling pathway, leading to cell cycle arrest and DNA repair, primarily through the nucleotide excision repair pathway. Understanding the detailed mechanism of action of 2,7-DNF is crucial for assessing its risk to human health and for developing strategies to mitigate its harmful effects. Further research is needed to obtain more precise quantitative data on its mutagenicity in mammalian systems and the specific enzyme kinetics involved in its bioactivation.

References

- 1. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Properties of cutaneous acetyltransferase catalyzing N- and O-acetylation of carcinogenic arylamines and N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-hydroxyarylamine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. Primary DNA damage, HPRT mutation and cell inactivation photoinduced with various sensitizers in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of 2,7-Dinitrofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitrofluorene (2,7-diNF), a nitrated polycyclic aromatic hydrocarbon, is an environmental pollutant primarily originating from incomplete combustion processes. This technical guide provides a comprehensive overview of the toxicological profile of 2,7-diNF, with a focus on its genotoxicity and carcinogenicity. The document summarizes key findings from in vivo and in vitro studies, detailing the metabolic activation pathways, mechanisms of DNA damage, and the resulting carcinogenic outcomes, particularly in mammary tissue. Experimental methodologies for pivotal studies are described, and quantitative data are presented in tabular format for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological properties of this compound.

Introduction

Nitrofluorenes, including this compound, are recognized as mutagenic and carcinogenic environmental contaminants.[1][2] These compounds are formed during the combustion of fossil fuels and are present in diesel exhaust and airborne particulate matter.[3] The toxicological significance of 2,7-diNF lies in its potent carcinogenicity, which has been demonstrated in animal models, particularly for the mammary gland.[4][5][6] This guide synthesizes the current scientific knowledge on the toxicological effects of 2,7-diNF to inform researchers, scientists, and professionals in drug development about its potential hazards.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 5405-53-8 | [7] |

| Molecular Formula | C₁₃H₈N₂O₄ | [7] |

| Molecular Weight | 256.21 g/mol | [7] |

| Appearance | Yellow powder | [8] |

| Hazard Classification | Suspected of causing cancer (Carc. 2) | [7][8] |

Carcinogenicity

2,7-diNF is a potent carcinogen, with the mammary gland being a primary target organ in animal studies.[4][5][6]

Mammary Gland Carcinogenicity in Rats

Studies in female Sprague-Dawley rats have demonstrated the strong carcinogenic potential of 2,7-diNF in mammary tissue.[4][5][6] A single intramammary injection of 2,7-diNF led to a significantly higher incidence of mammary tumors compared to control groups.[1][2]

| Parameter | 2,7-diNF Treated | Control (DMSO) | Reference |

| Tumor Incidence (30-day-old rats) | 100% (by weeks 23-49) | 33-87% (by week 82) | [1][2] |

| Tumor Incidence (50-day-old rats) | 93% (by weeks 18-48) | 33-87% (by week 82) | [1][2] |

| Ratio of Malignant to Benign Tumors | 5.4 | <0.5 | [1][2] |

| Malignant Tumor Incidence (i.p. admin.) | 44% (at 90 weeks) | 6% | [4] |

Experimental Protocol: Intramammary Carcinogenicity Study

-

Animal Model: Female Sprague-Dawley rats (30 and 50 days old).[1]

-

Test Substance and Dose: 2.04 µmol of 2,7-diNF per gland, dissolved in 50 µL of dimethyl sulfoxide (DMSO).[1]

-

Route of Administration: Single intramammary injection into 6 (for 30-day-old rats) or 8 (for 50-day-old rats) glands per rat.[1]

-

Control Group: Received injections of the solvent (DMSO) only.[1]

-

Observation Period: Up to 82 weeks, with regular monitoring for tumor development.[1]

-

Endpoint Analysis: Histopathological examination of mammary tumors to determine malignancy.[1]

Genotoxicity

The carcinogenicity of 2,7-diNF is attributed to its genotoxic activity, primarily through the formation of DNA adducts.[1][2][7]

DNA Adduct Formation

The metabolic activation of 2,7-diNF leads to the formation of reactive intermediates that bind covalently to DNA, forming adducts. The primary adducts identified are N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene (dG-C8-ANF) and a deoxyadenosine adduct.[4][7]

| Tissue | Administration Route | Adduct Level (adducts/10⁸ nucleotides) | Reference |

| Mammary Gland | Intraperitoneal (i.p.) | dA-2,7-diNF: 13.6 | [4] |

| dG-2,7-diNF: 36 | [4] | ||

| Liver | Intraperitoneal (i.p.) | dA-2,7-diNF: 7.8 | [4] |

| dG-2,7-diNF: 9.1 | [4] | ||

| Mammary Gland | Oral | dG-2,7-diNF: 8.6 | [4] |

Experimental Protocol: ³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method used to detect and quantify DNA adducts.[5]

-

DNA Isolation: DNA is extracted from the target tissue (e.g., mammary gland, liver) of animals exposed to 2,7-diNF.

-

Enzymatic Digestion: The isolated DNA is digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[5]

-

Adduct Enrichment: The adducted nucleotides are enriched, often using nuclease P1 treatment which dephosphorylates normal nucleotides to deoxynucleosides.

-

⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.[5]

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[5]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting of the excised spots from the TLC plate.[5]

Metabolism and Mechanism of Action

The genotoxicity of 2,7-diNF is dependent on its metabolic activation to reactive intermediates.[1][2]

Metabolic Activation Pathway

The primary pathway for the activation of 2,7-diNF involves the nitroreduction of one of the nitro groups to form an N-hydroxy arylamine.[1][2] This intermediate can then undergo O-esterification, for example, by N-acetyltransferase, to form a highly reactive N-acetoxy arylamine. This electrophilic species can then readily react with nucleophilic sites in DNA, leading to adduct formation.[1] Studies have shown that oxidation at the C9 position of the fluorene ring can enhance the enzymatic nitroreduction of 2,7-diNF.[1][2]

Other Toxicological Endpoints

While the primary focus of research on 2,7-diNF has been on its carcinogenicity and genotoxicity, information on other toxicological endpoints is limited. There is a lack of publicly available data on acute toxicity (e.g., LD₅₀), subchronic toxicity (e.g., NOAEL, LOAEL), and reproductive and developmental toxicity specifically for 2,7-diNF. Further research is needed to fully characterize the toxicological profile of this compound.

Conclusion

This compound is a potent genotoxic carcinogen, with the mammary gland being a particularly sensitive target. Its mechanism of action involves metabolic activation via nitroreduction to a reactive N-hydroxy arylamine intermediate, which subsequently forms DNA adducts, leading to mutations and cancer initiation. The quantitative data from animal studies underscore the significant carcinogenic risk associated with exposure to this environmental pollutant. For professionals in drug development, it is crucial to consider the potential for such nitrated aromatic structures in drug candidates or their metabolites and to conduct appropriate genotoxicity and carcinogenicity assessments. Further studies are warranted to investigate other potential toxicological effects of 2,7-diNF.

References

- 1. Potent carcinogenicity of this compound, an environmental pollutant, for the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. bulldog-bio.com [bulldog-bio.com]

- 4. Tumorigenicity and genotoxicity of an environmental pollutant this compound after systemic administration at a low dose level to female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 7. 2,7-二硝基芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C13H8N2O4 | CID 21502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2,7-Dinitrofluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,7-Dinitrofluorene, a key nitro-polycyclic aromatic hydrocarbon, in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information. Furthermore, it details a standardized experimental protocol for the accurate determination of this compound solubility, addressing the current data gap. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, toxicological studies, and other areas of chemical and pharmaceutical research.

Introduction

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental science and toxicology due to its presence as an environmental pollutant, primarily from diesel exhaust. Its chemical and physical properties, particularly its solubility in organic solvents, are crucial for understanding its environmental fate, bioavailability, and for designing and executing laboratory experiments, including organic synthesis and toxicological assays.

This document collates the available solubility data for this compound and presents a general, yet detailed, experimental methodology for its determination.

Solubility of this compound

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility information for this compound in various organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type | Reference |

| Toluene | C₇H₈ | 92.14 | Not Specified | 100 µg/mL | Quantitative | [1][2] |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble | Qualitative | [3] |

| Benzene | C₆H₆ | 78.11 | Not Specified | Soluble | Qualitative | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | Soluble | Qualitative | [3][4] |

| Methylene Chloride (Dichloromethane) | CH₂Cl₂ | 84.93 | Not Specified | Soluble | Qualitative | [3] |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Soluble (used in synthesis) | Qualitative | - |

| Ethanol | C₂H₅OH | 46.07 | Room Temperature | Low Solubility (inferred) | Qualitative | [5] |

Note: The term "Soluble" in the qualitative data indicates that the source mentions its solubility without providing specific numerical values. The information regarding chloroform and ethanol is inferred from their use as solvents in synthetic procedures involving this compound.

Experimental Protocol for Solubility Determination

To address the lack of comprehensive quantitative data, a detailed experimental protocol based on the widely accepted "shake-flask" method followed by UV-Visible spectrophotometric analysis is provided below. This method is suitable for determining the solubility of poorly soluble, chromophoric compounds like this compound.

Principle

An excess amount of the solid compound (solute) is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking ensures thorough mixing.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Concentration Determination (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Data Analysis and Reporting

The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the required concentration and the nature of the experiment. The following diagram illustrates a logical approach to solvent selection based on solubility.

Caption: Decision process for solvent selection based on solubility.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While there is a notable scarcity of precise quantitative data, the qualitative information and the provided experimental protocol offer a solid foundation for researchers. The standardized methodology presented herein will enable laboratories to generate reliable and comparable solubility data, which is essential for advancing research involving this environmentally and toxicologically significant compound. It is recommended that future studies focus on systematically determining the solubility of this compound in a wider range of organic solvents at various temperatures to create a more comprehensive and publicly available dataset.

References

Spectroscopic Profile of 2,7-Dinitrofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dinitrofluorene (C₁₃H₈N₂O₄), a key compound in various research applications. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this molecule.

Spectroscopic Data Summary

The following tables present the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment (Proposed) |

| 8.460 | J(A,B) = 2.10 | Aromatic Proton |

| 8.280 | J(A,C) = 0.50 | Aromatic Proton |

| 8.245 | J(B,C) = 8.30 | Aromatic Proton |

| 4.225 | - | Methylene Protons (-CH₂) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum of this compound is commercially available, however, a detailed peak list with chemical shifts is not publicly accessible in the searched literature.[1] For structurally similar nitroaromatic compounds, aromatic carbons typically appear in the range of 120-150 ppm. The carbons attached to the nitro groups would be expected at the lower field end of this range due to the electron-withdrawing nature of the nitro group.

Table 3: Infrared (IR) Spectroscopy Peak Table

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~2920 - 2850 | Methylene (-CH₂) Stretch |

| ~1550 - 1475 | Asymmetric NO₂ Stretch |

| ~1360 - 1290 | Symmetric NO₂ Stretch |

| ~1600 and ~1475 | Aromatic C=C Bending |

| ~850 - 800 | C-N Stretch |

| ~750 - 700 | Aromatic C-H Out-of-Plane Bending |

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 256 | Molecular Ion [M]⁺ |

| 164 | Fragment Ion |

| 163 | Fragment Ion |

Molecular Weight: 256.21 g/mol [2]

Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully available in the public domain. Therefore, the following sections describe standardized, representative protocols for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Varian, Bruker).[1]

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is recommended.

-

Number of Scans (NS): 8-16 scans for a standard spectrum.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of solid this compound using the KBr pellet technique is described below.[1]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[3]

-

-

Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85 A).[1]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mode: Transmittance.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum for this compound is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile samples.

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or ion trap mass analyzer).

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

Source Temperature: 200-250 °C.

-

-

Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule. For nitroaromatic compounds, common fragmentation pathways involve the loss of NO₂, O, and other small neutral molecules.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Methodological & Application

"step-by-step synthesis protocol for 2,7-Dinitrofluorene"

For research and development purposes only. This protocol outlines the synthesis of 2,7-Dinitrofluorene, a known mutagen, via the nitration of fluorene. Strict adherence to safety protocols is mandatory when performing this procedure.

Overview and Chemical Principle

This compound is synthesized by the electrophilic aromatic substitution (nitration) of fluorene. The reaction uses fuming nitric acid as the nitrating agent in a glacial acetic acid solvent. The nitro groups (NO₂) are directed to the 2 and 7 positions on the fluorene backbone due to the activating properties of the aromatic rings. The crude product is isolated by precipitation in an ice/water mixture and purified.

Safety Precautions

-

Hazardous Chemicals : This synthesis involves highly corrosive and oxidizing agents.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles with side shields, and acid-resistant gloves (avoid vinyl gloves).[4]

-

Work Environment : This procedure must be performed in a well-ventilated chemical fume hood.[1][2]

-

Emergency Measures : Keep an eyewash station and safety shower accessible.[3] In case of skin contact, immediately wash the affected area with copious amounts of water.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Fluorene | 166.22 | 10 g (0.06 mol) | Starting material |

| Glacial Acetic Acid | 60.05 | 50 mL | Solvent |

| Fuming Nitric Acid | 63.01 | 50 mL | Nitrating agent |

| Chloroform | 119.38 | ~150 mL | For extraction (purification step) |

| Hexane | 86.18 | ~100 mL | For precipitation (purification step) |

| Magnesium Sulfate | 120.37 | As needed | Drying agent |

| Deionized Water & Ice | 18.02 | ~500 mL | For quenching and washing |

Experimental Protocol

This protocol is adapted from a published chemical methodology for the synthesis of fluorene-based diamines.[5]

Step 1: Reaction Setup

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer in an ice bath.

-

Add 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid to the flask.

-

Stir the mixture for 30 minutes at a temperature of 0-5 °C until the fluorene is fully dissolved or suspended.

Step 2: Nitration

-

While maintaining stirring and cooling, slowly add 50 mL of fuming nitric acid dropwise over a period of approximately 45 minutes.[5]

-

Caution: The addition is exothermic. Monitor the temperature closely. After the addition is complete, the reaction temperature will rise; it can be allowed to reach up to 65 °C.[5]

-

Once the nitric acid has been added, remove the ice bath and allow the mixture to cool to room temperature and then stand overnight. An orange precipitate should form.[5]

Step 3: Product Isolation and Washing

-

Pour the reaction mixture into a beaker containing approximately 500 mL of an ice/water slurry.

-

Stir the resulting mixture for 1 hour to ensure complete precipitation of the crude product.[5]

-

Filter the mixture using a Büchner funnel to collect the orange precipitate.

-

Wash the precipitate several times with deionized water.[5]

Step 4: Purification

-

Dissolve the crude product in approximately 150 mL of chloroform.

-

Transfer the chloroform solution to a separatory funnel and wash it several times with water and then with brine.

-

Separate the organic (orange) layer and dry it over anhydrous magnesium sulfate.[5]

-

Filter off the magnesium sulfate and remove the chloroform solvent using a rotary evaporator. An orange, viscous phase will remain.[5]

-

Dissolve this orange residue in 100 mL of hexane.

-

Cool the hexane solution in an ice-water bath to induce precipitation of the purified product. A yellow precipitate of this compound will form.[5]

-

Collect the yellow precipitate by filtration and dry it. The expected yield is approximately 79%.[5]

Workflow Diagram

References

Application Notes and Protocols for the Synthesis of Hepatitis C Virus Inhibitors Using 2,7-Dinitrofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel hepatitis C virus (HCV) NS5A inhibitors derived from 2,7-dinitrofluorene. The synthetic pathway commences with the reduction of this compound to 2,7-diaminofluorene, which serves as a core scaffold. Subsequent coupling with protected amino acids and further modifications lead to the generation of potent, symmetrical fluorene-2,7-diamine derivatives. This note includes comprehensive methodologies for chemical synthesis, in vitro biological evaluation using an HCV replicon assay, and cytotoxicity assessment. All quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding and reproducibility in a research and drug development setting.

Introduction

Hepatitis C is a global health challenge, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among the validated targets for DAAs, the non-structural protein 5A (NS5A) is crucial for HCV replication and assembly. Inhibitors targeting NS5A, such as Daclatasvir, have shown remarkable potency and a high barrier to resistance. Recent research has explored novel scaffolds to develop new generations of NS5A inhibitors with improved properties. One such promising scaffold is based on a symmetrical 2,7-diaminofluorene core.[1][2] This document details the synthesis of a series of these inhibitors starting from this compound and outlines the protocols for assessing their antiviral efficacy and cytotoxicity.

Synthetic Pathway Overview

The synthesis of the target HCV inhibitors begins with this compound. The core of the synthetic strategy involves the reduction of the nitro groups to form 2,7-diaminofluorene. This diamine is then symmetrically coupled with N-protected amino acids, followed by deprotection and subsequent derivatization to yield the final compounds.

Experimental Protocols

Synthesis of 2,7-Diaminofluorene (I)

This protocol describes the reduction of this compound to 2,7-diaminofluorene.

-

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid (AcOH)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

250 mL round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

In a 250 mL round-bottom flask, combine this compound (1.0 g, 4 mmol) and stannous chloride dihydrate (16 g, 80 mmol).

-

Add acetic acid (24 mL) and concentrated HCl (12 mL) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture at 65°C for 5 hours.

-

After cooling, pour the suspension into a beaker containing an aqueous solution of NaOH (12.5 g in 500 mL of water).

-

Filter the resulting precipitate.

-

Adjust the pH of the filtrate to be greater than 7 with additional NaOH.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,7-diaminofluorene (I). The reported yield is 65%.

-

Synthesis of Symmetrical Prolinamide 2,7-Diaminofluorene Derivatives

This section details the coupling of 2,7-diaminofluorene with N-Boc-L-proline, followed by deprotection and subsequent coupling with amino acid carbamates.

-

2.1. Boc-Protected Intermediate (II) Synthesis:

-

Materials:

-

2,7-Diaminofluorene (I)

-

N-Boc-L-proline

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Triethylamine (TEA)

-

Appropriate solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve 2,7-diaminofluorene (I) in the solvent in a reaction flask.

-

Add N-Boc-L-proline, HBTU, and TEA.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the Boc-protected intermediate (II). A yield of 80% has been reported for this step.

-

-

-

2.2. Deprotection to form Intermediate (III):

-

Materials:

-

Boc-Protected Intermediate (II)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (II) in DCM.

-

Add TFA to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to obtain the deprotected intermediate (III). A yield of 75% has been reported.

-

-

-

2.3. Synthesis of Final Compounds:

-

The deprotected intermediate (III) is coupled with various amino acid carbamates using standard peptide coupling procedures to yield the final inhibitor compounds.

-

Biological Evaluation Workflow

The synthesized compounds are evaluated for their anti-HCV activity using a cell-based replicon assay and for their cytotoxicity against the host cells.

HCV Replicon Assay (Genotype 1b)

This protocol is for determining the half-maximal effective concentration (EC₅₀) of the synthesized compounds against HCV genotype 1b.

-

Materials:

-

Huh-7 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Synthesized compounds dissolved in DMSO.

-

96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the HCV replicon-harboring Huh-7 cells in 96-well plates.

-

Prepare serial dilutions of the test compounds in DMEM.

-

Add the diluted compounds to the cells. Include wells for vehicle control (DMSO) and a positive control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal cytotoxic concentration (CC₅₀) of the compounds in Huh-7 cells.

-

Materials:

-

Huh-7 cells.

-

DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Synthesized compounds dissolved in DMSO.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed Huh-7 cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the synthesized compounds.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

-

Data Presentation

The antiviral activity and cytotoxicity of the synthesized fluorene-2,7-diamine derivatives are summarized below. The Selectivity Index (SI₅₀) is calculated as the ratio of CC₅₀ to EC₅₀.

| Compound | EC₅₀ (pM) for GT 1b | CC₅₀ (µM) | SI₅₀ (> value) |

| 21 | 71 | >100 | 1.41 x 10⁶ |

| 22 | 64 | >100 | 1.56 x 10⁶ |

| 23 | 100 | >100 | 1.00 x 10⁶ |

| 24 | 56 | >100 | 1.78 x 10⁶ |

| 25 | 43 | >100 | 2.32 x 10⁶ |

| 26 | 36 | >100 | 2.78 x 10⁶ |

| 27 | 68 | >100 | 1.47 x 10⁶ |

| 28 | 81 | >100 | 1.23 x 10⁶ |

Data extracted from a study on novel symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus inhibitors.

Notably, compound 26 demonstrated the most potent inhibitory activity against HCV genotype 1b with an EC₅₀ of 36 pM and a high selectivity index of over 2.78 x 10⁶.[1][2] This compound also showed significant antiviral effects against genotype 3a (EC₅₀ = 1.2 nM).[1][2] The structure-activity relationship (SAR) analysis from the study indicated that picomolar inhibitory activity was achieved with an S-prolinamide capped with R-isoleucine or R-phenylglycine residues bearing a terminal alkyl carbamate group.[2]

Conclusion